molecular formula C8H6N2O B3051320 Quinazoline 3-oxide CAS No. 32907-43-0

Quinazoline 3-oxide

Cat. No.: B3051320
CAS No.: 32907-43-0
M. Wt: 146.15 g/mol
InChI Key: KVBZGDNWBRCXHF-UHFFFAOYSA-N
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Description

Quinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. It is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, with an oxygen atom attached to the nitrogen at position 3.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinazoline 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, MCPBA, palladium, copper, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or ethanol .

Major Products Formed

Major products formed from the reactions of this compound include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of quinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, this compound derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the this compound derivative being studied .

Comparison with Similar Compounds

Quinazoline 3-oxide can be compared with other similar compounds, such as quinazoline N-oxides and quinazolinone derivatives. While all these compounds share a common quinazoline core, they differ in their oxidation states and functional groups. This compound is unique due to the presence of an oxygen atom attached to the nitrogen at position 3, which imparts distinct reactivity and biological properties .

List of Similar Compounds

Properties

IUPAC Name

3-oxidoquinazolin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBZGDNWBRCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32907-43-0
Record name Quinazoline 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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